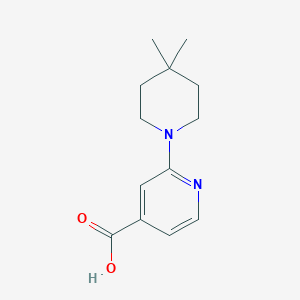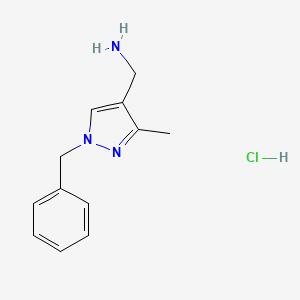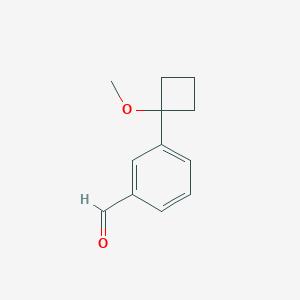![molecular formula C10H14N2O3 B13509286 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often involve mild temperatures and the use of catalysts such as silver or copper salts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxan-4-yl group and acetic acid moiety may also contribute to the compound’s overall activity by enhancing binding affinity or solubility .
Comparison with Similar Compounds
Similar Compounds
1-(oxan-2-yl)-1H-pyrazole-4-thiol: This compound features a thiol group instead of an acetic acid moiety.
1-(oxan-2-yl)-1H-pyrazol-4-ol: This compound has a hydroxyl group in place of the acetic acid moiety.
Uniqueness
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is unique due to the presence of both the oxan-4-yl group and the acetic acid moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(oxan-4-yl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)7-9-1-4-11-12(9)8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14) |
InChI Key |
HXIMLVCKQAAAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
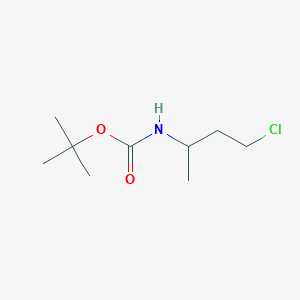
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
![1-[3-(Cyclopentyloxy)phenyl]ethan-1-one](/img/structure/B13509224.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
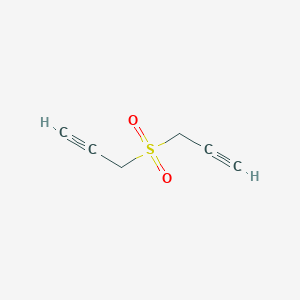

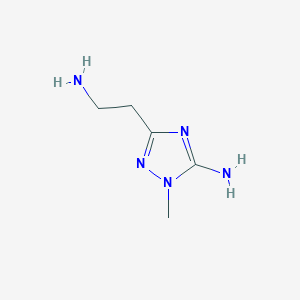
![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
